Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a furan ring, a piperidine ring, and a thiophene ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiophene intermediates, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate include other heterocyclic compounds with furan, piperidine, and thiophene rings. Examples include:
- This compound analogs with different substituents on the rings.
- Compounds with similar ring structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H26N2O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H26N2O4S/c1-4-25-20(24)18-15(16-6-5-14(3)26-16)12-27-19(18)21-17(23)11-22-9-7-13(2)8-10-22/h5-6,12-13H,4,7-11H2,1-3H3,(H,21,23) |
InChI Key |
RUYJYHHANILZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CN3CCC(CC3)C |
Origin of Product |
United States |
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